6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
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Overview
Description
6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes methoxy, benzoyl, and sulfonyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. Key steps may include:
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions of the quinoline ring.
Benzoylation: Addition of the 4-methoxybenzoyl group at the 3 position.
Sulfonylation: Incorporation of the 4-methylbenzenesulfonyl group at the 4 position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the benzoyl or sulfonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline would depend on its specific biological target. Potential mechanisms may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline may include other quinoline derivatives with methoxy, benzoyl, or sulfonyl groups. Examples include:
- 6,7-Dimethoxyquinoline
- 3-(4-Methoxybenzoyl)quinoline
- 4-(4-Methylbenzenesulfonyl)quinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-16-5-11-19(12-6-16)34(29,30)26-20-13-23(32-3)24(33-4)14-22(20)27-15-21(26)25(28)17-7-9-18(31-2)10-8-17/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGBRZVXCLHELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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